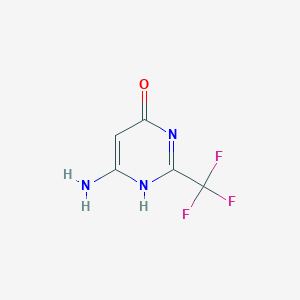

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAWEPKTQGJPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287885 | |

| Record name | 6-Amino-2-trifluoromethyl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-70-8 | |

| Record name | 6-Amino-2-(trifluoromethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 53127 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1513-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-trifluoromethyl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Amino 2 Trifluoromethyl Pyrimidin 4 Ol and Its Analogs

General Synthetic Approaches to Substituted Pyrimidin-4-ols

The construction of the pyrimidine (B1678525) ring is a well-established field, with several principal strategies for assembling the heterocyclic core. These methods typically involve the combination of a three-carbon component with a binucleophile containing a nitrogen-carbon-nitrogen (N-C-N) fragment. nih.gov

Condensation Reactions for Pyrimidine Ring Construction

The most prevalent method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a molecule containing an amidine, urea (B33335), or guanidine (B92328) functionality. nih.govbu.edu.eg This [3+3] cycloaddition approach is highly versatile. mdpi.com For instance, the reaction of β-keto esters with amidines represents a classical Pinner synthesis, which is a cornerstone for creating substituted pyrimidin-4-ols. mdpi.com The initial condensation is followed by cyclization and dehydration to yield the aromatic pyrimidine core. Various catalysts and reaction media, including green options like choline (B1196258) hydroxide (B78521), can be employed to optimize yields and reaction conditions. mdpi.com

Cyclization Reactions for Pyrimidine Scaffold Formation

Cyclization reactions are fundamental to forming the pyrimidine scaffold. These reactions often proceed via a sequence of steps, beginning with an initial nucleophilic addition followed by an intramolecular cyclization. mdpi.comumich.edu For example, an aza-Michael addition can serve as the first step, leading to an intermediate that subsequently cyclizes to form the six-membered ring. mdpi.comorganic-chemistry.org In the synthesis of pyrimidin-4-ols, the cyclization of N-carbamoyl-L-aspartate, catalyzed by enzymes like dihydroorotase, demonstrates a biological approach to ring closure where an N3 nitrogen attacks a carboxylate carbon to form the heterocyclic ring. umich.edu Chemical syntheses often mirror this principle, utilizing strong bases or catalysts to facilitate the ring-closing step. nih.gov

Introduction of Trifluoromethyl Moieties in Pyrimidine Synthesis

Incorporating a trifluoromethyl (CF3) group into a pyrimidine ring can be achieved through two primary strategies: utilizing a building block that already contains the CF3 group or by direct trifluoromethylation of a pre-formed ring. nih.gov The former is often more efficient and regioselective. mdpi.comnih.gov

Fluorinated building blocks such as ethyl 4,4,4-trifluoroacetoacetate or trifluoroacetonitrile (B1584977) are commonly used as the three-carbon component in condensation reactions. bu.edu.egmdpi.com The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the starting material and facilitate the cyclization process under mild conditions. mdpi.comorganic-chemistry.org For example, the reaction of trifluorinated 2-bromoenones with amidines proceeds through an aza-Michael addition–intramolecular cyclization cascade to yield trifluoromethylated pyrimidines in high yields. organic-chemistry.org

Strategies for Amino Group Incorporation into Pyrimidine Systems

The introduction of an amino group, particularly at the C2 or C6 position, is a critical step in the synthesis of many bioactive pyrimidines. There are two general methodologies for this: direct condensation using an amino-group-containing binucleophile or substitution of a leaving group on a pre-existing pyrimidine ring. nih.gov

The most direct method involves using guanidine as the N-C-N component in a condensation reaction with a 1,3-dicarbonyl compound. nih.govresearchgate.net This approach simultaneously forms the pyrimidine ring and installs the 2-amino group in a single synthetic operation. nih.gov Alternatively, an amino group can be introduced via nucleophilic aromatic substitution (SNAr). In this method, a leaving group, such as a halogen (e.g., chlorine), on the pyrimidine ring is displaced by an amine or ammonia. nih.govnih.gov This strategy is particularly useful for creating diverse libraries of substituted aminopyrimidines. nih.gov

Specific Synthetic Routes to 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol

The synthesis of the target molecule, this compound, is efficiently achieved by combining the principles of condensation, cyclization, and functional group incorporation into a cohesive multi-step sequence, which can often be performed in a one-pot reaction.

Multi-Step Organic Reaction Sequences

A primary and highly effective route to this compound involves the cyclocondensation of a trifluoromethylated β-ketoester with guanidine. This reaction exemplifies the convergence of the strategies discussed above.

The key starting materials for this synthesis are ethyl 4,4,4-trifluoroacetoacetate, which provides the C4, C5, C6, and the C2-trifluoromethyl group, and guanidine, which serves as the N1-C2-N3 fragment and directly incorporates the 2-amino group. nih.govmdpi.comresearchgate.net

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The base deprotonates the guanidine and facilitates the initial condensation with the ketoester, followed by intramolecular cyclization and dehydration to afford the final pyrimidin-4-ol product.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Guanidine | Sodium Ethoxide, Ethanol, Reflux | This compound |

This synthetic route is advantageous due to its operational simplicity, the ready availability of starting materials, and its efficiency in constructing the highly functionalized target molecule in a single key step. mdpi.com The resulting compound exists in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form.

Electrochemical Oxidation Approaches in Pyrimidine Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of pyrimidine derivatives, often proceeding without the need for external catalysts or harsh oxidants. rsc.org The core of this approach involves the electrochemical oxidation of precursor molecules, leading to the formation of the pyrimidine ring. For instance, a "one-pot" electrochemical off-on approach has been developed for synthesizing pyrimidin-2(1H)-ones. rsc.org This method relies on the electrooxidation of dihydropyrimidines (DHPMs), which is believed to occur via a two-step process involving the loss of two electrons and two protons. rsc.org

The mechanism of electrochemical oxidation has been studied for various pyrimidine and purine (B94841) bases. nih.govpsu.edunih.gov These studies, utilizing techniques like triangular sweep voltammetry and polarography at mercury and graphite (B72142) electrodes, have helped to establish the sequence of electron-transfer steps and accompanying chemical reactions. nih.govpsu.edu The process is influenced by factors such as the specific adsorption of reactants and products on the electrode surface, the reversibility of the electron-transfer step, and solvation energy. nih.govpsu.edu

In some applications, the electro-oxidation of catechols in the presence of a pyrimidine-based nucleophile, such as pyrimidine-2-thiol, has been used to synthesize new pyrimidine derivatives. tandfonline.com The mechanism involves the initial oxidation of catechol to a reactive quinone, which then undergoes a Michael addition reaction with the pyrimidine nucleophile. tandfonline.com This ECEC (electrochemical-chemical-electrochemical-chemical) mechanism demonstrates the versatility of electrochemistry in functionalizing pyrimidine structures. tandfonline.com The use of specialized electrodes, like boron-doped carbon nanotubes (BCNTs), has been shown to enhance the electrocatalytic activity towards the oxidation of pyrimidine bases, facilitating their direct oxidation due to high electron transfer kinetics and a large surface area. nih.gov

Derivatization from Precursor Pyrimidine Compounds

The synthesis of functionalized pyrimidines, such as this compound, can be efficiently achieved by modifying existing pyrimidine rings. This strategy leverages readily available pyrimidine precursors, introducing desired functional groups through various chemical transformations.

A common method involves the nucleophilic substitution of reactive groups on the pyrimidine ring. For example, chloropyrimidines are highly reactive precursors. The chlorine atoms can be substituted by various nucleophiles to introduce amino, hydroxyl, or other functional groups. 4,6-Dichloropyrimidines are particularly reactive due to the electron-withdrawing effects of the substituents, allowing for the synthesis of derivatives in high yields. nih.gov Similarly, O-substituted derivatives of 2-amino-substituted pyrimidin-4-ols can be prepared from their corresponding sodium salts, while 4-N-triazolyl derivatives are synthesized from 4-chloro precursors. researchgate.net

Another approach involves the cyclocondensation of trifluoromethylated building blocks with urea or amidines. The synthesis of 6-(2-furyl)- and 6-(2-thienyl)-4-trifluoromethylpyrimidinones has been reported from the cyclocondensation of 1,1,1-trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones with urea. researchgate.net This demonstrates how a trifluoromethyl group can be incorporated into the pyrimidine ring from the outset. A series of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives have also been synthesized using a scaffold-hopping strategy, highlighting the modular nature of pyrimidine synthesis. nih.gov

The following table summarizes various derivatization strategies starting from precursor pyrimidine compounds.

| Precursor Compound Type | Reagent/Reaction Type | Resulting Derivative Class | Reference |

| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Excess amine (e.g., piperidine) in butanol | 2-Amino-substituted 6-methyl-pyrimidin-4-ols | researchgate.net |

| 2-Amino-substituted 6-methylpyrimidin-4-ols | Conversion to sodium salt, then reaction with alkyl halides | O-Substituted 2-amino-pyrimidin-4-ols | researchgate.net |

| 4-Chloro-pyrimidines | Nucleophilic substitution with amines | N-Substituted aminopyrimidines | nih.gov |

| 4,6-Dichloropyrimidines | Nucleophilic substitution | 4,6-Disubstituted pyrimidines | nih.gov |

| 1,1,1-Trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones | Cyclocondensation with urea or amidines | 6-(Heteroaryl)-4-trifluoromethyl-pyrimidines/pyrimidinones | researchgate.net |

Catalytic Methods Utilized in Pyrimidine Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyrimidine rings, offering routes that are often more efficient, regioselective, and environmentally benign than classical methods. A wide array of catalytic systems, including metal-based catalysts, organocatalysts, and base catalysts, have been developed.

Metal catalysts are widely employed in pyrimidine synthesis. Copper-catalyzed reactions, for instance, can facilitate the tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes to yield sulfonamide pyrimidine derivatives. mdpi.com Another copper-catalyzed method involves the cyclization of ketones with nitriles under basic conditions. organic-chemistry.org Nickel(II)-NNO pincer complexes have proven effective for the multicomponent synthesis of pyrimidine analogues via acceptorless dehydrogenative annulation of alcohols, producing water and hydrogen as the only byproducts. acs.org Similarly, iridium-pincer complexes can catalyze the regioselective [3+1+1+1] synthesis of pyrimidines from amidines and alcohols. mdpi.com Other metals like zinc (ZnCl₂) and iron have also been used to catalyze three-component coupling reactions to form pyrimidine derivatives. organic-chemistry.org

Base-catalyzed methods provide another important avenue for pyrimidine synthesis. Strong bases like NaOH, KOH, and CsOH, as well as the green and recyclable choline hydroxide, have been used to catalyze the [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. mdpi.com Microwave-assisted synthesis using basic alumina (B75360) as a solid support has been shown to enhance reaction rates and yields, providing an environmentally friendly, solvent-free approach. researchgate.net

Furthermore, novel catalytic strategies continue to be developed. β-cyclodextrin, a recyclable and non-toxic material, has been used as a catalyst for the [3+1+1+1] synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com Trifluoroacetic acid (TFA) has also been utilized as a catalyst in water for [3+3] cycloadditions to form the pyrimidine ring. mdpi.com

The table below provides an overview of various catalytic methods used in pyrimidine synthesis.

| Catalyst Type | Catalyst Example(s) | Reaction Type | Key Features | Reference(s) |

| Metal Catalysis | Copper salts | Tandem reaction/Cyclization | High yields, versatile for functionalized pyrimidines | mdpi.comorganic-chemistry.org |

| Ni(II)-NNO pincer complexes | Acceptorless dehydrogenative annulation | Efficient, produces H₂O and H₂ as byproducts | acs.org | |

| PN5P–Ir–pincer complexes | [3+1+1+1] Cycloaddition | Regioselective, high yields | mdpi.com | |

| Ni(acac)₂ or Cu(acac)₂ | One-pot from β-dicarbonyls and cyanogen | Forms highly functionalized pyrimidines at ambient conditions | rsc.org | |

| ZnCl₂ | Three-component coupling | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org | |

| Iron(II)-complex | Reaction of ketones/aldehydes with amidines | Operationally simple, broad functional group tolerance | organic-chemistry.org | |

| Base Catalysis | Choline hydroxide | [3+3] Annulation–oxidation | Green and recyclable catalyst and medium | mdpi.com |

| Basic alumina | Condensation | Microwave-assisted, solvent-free, high yield | researchgate.net | |

| Organocatalysis | β-cyclodextrin | [3+1+1+1] Synthesis | Recyclable, inexpensive, non-toxic, aqueous medium | mdpi.com |

| Trifluoroacetic acid (TFA) | [3+3] Cycloaddition | Water as a solvent | mdpi.com |

Reactivity and Derivatization of the 6 Amino 2 Trifluoromethyl Pyrimidin 4 Ol Scaffold

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring, particularly when activated by electron-withdrawing groups like the trifluoromethyl moiety, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov While the 6-amino-2-(trifluoromethyl)pyrimidin-4-ol itself has limited leaving groups, its derivatives, especially halo-pyrimidines, are versatile precursors for introducing a variety of functional groups.

A common strategy involves the conversion of the hydroxyl group at the C4 position into a better leaving group, such as a chloride. For instance, treatment of pyrimidin-4-ol derivatives with reagents like phosphorus oxychloride can yield 4-chloropyrimidines. These chlorinated intermediates are then readily substituted by a range of nucleophiles. A novel, one-step synthesis using thiophosgene (B130339) can also produce 2-chloropyrimidin-4-ol derivatives from 2-aminoamides, which can then undergo SNAr reactions. researchgate.net

The regioselectivity of nucleophilic attack is a critical aspect. In polyhalogenated systems like pentafluoropyridine, a related heterocycle, the position of substitution can be controlled by reaction conditions. Mildly basic conditions often favor substitution at the C4 position, while harsher conditions can lead to substitution at the C2 and C6 positions. rsc.org This principle suggests that in appropriately substituted derivatives of this compound, selective functionalization can be achieved.

Electrochemical methods have also emerged for cross-coupling reactions on chloropyrimidines. For example, an electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides, using a sacrificial iron anode and a nickel(II) catalyst, allows for the formation of 6-arylpyrimidines in moderate to high yields. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Pyrimidine Derivatives

| Precursor | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Chloropyrimidine | Various Amines | 4-Aminopyrimidine | nih.gov |

| 4-Chloropyrimidine | Aryl Halides, Ni(II) catalyst, Electrosynthesis | 4-Arylpyrimidine | nih.gov |

| 2-Aminoamide | Thiophosgene | 2-Chloropyrimidin-4-ol | researchgate.net |

| Pentafluoropyridine | Hydroxybenzaldehydes | Site-selective (perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

Chemical Transformations Involving the Trifluoromethyl Moiety

Research has focused more on the introduction of the CF3 group onto heterocyclic scaffolds. For example, the Ruppert-Prakash reagent (TMSCF3) is used for the nucleophilic trifluoromethylation of carbonyl compounds, which can be precursors to trifluoromethylated heterocycles. mdpi.com

While direct modification is challenging, some transformations on related structures have been noted. For instance, hydrolysis of a trifluoroacetyl group attached to a 6-azaindole (B1212597) scaffold can occur under basic conditions, leading first to the corresponding 2-CF3-6-azaindole and then, under harsher conditions, to the carboxylic acid. chemrxiv.org This suggests that under specific conditions, reactions involving the CF3 group or adjacent functionalities can be achieved.

Derivatization of Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are primary sites for derivatization, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.

Hydroxyl Group Derivatization: The hydroxyl group, existing in tautomeric equilibrium with a keto form (see section 3.6), can be alkylated to form O-substituted derivatives. This is often achieved by first converting the pyrimidinol to its corresponding sodium salt, followed by reaction with an alkyl halide. researchgate.net This method has been used to synthesize compounds where the pyrimidine core is linked to other heterocyclic systems, such as oxadiazoles. researchgate.net Selective O-alkylation can sometimes be challenging, as N-alkylation can be a competing pathway. nih.gov A convergent strategy, where a pre-functionalized alkylating agent containing a pyrimidine moiety is used, can lead to selective O-alkylation. nih.gov

Amino Group Derivatization: The amino group at the C6 position can undergo a variety of reactions typical of primary amines. These include acylation, sulfonylation, and reaction with electrophilic reagents. For instance, derivatization of amino acids with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), an analogue of the Sanger reagent, proceeds via nucleophilic substitution at the amino group. researchgate.netmdpi.com Trimethylsilyl (TMS) derivatives can also be prepared for analytical purposes, such as gas chromatography/mass spectrometry (GC/MS), by reacting the amino group with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nist.gov

Table 2: Derivatization Strategies for Amino and Hydroxyl Groups

| Functional Group | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Hydroxyl | O-Alkylation | NaH, Alkyl Halide | O-Alkyl Ether | researchgate.net |

| Hydroxyl | O-Alkylation | K2CO3, 4-(Iodomethyl)pyrimidine | O-Alkylated Pyrimidine | nih.gov |

| Amino | N-Acylation | Acyl Chlorides | N-Acyl Amide | N/A |

| Amino | Silylation | BSTFA | N-TMS Derivative | nist.gov |

| Amino | Nucleophilic Substitution | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | N-Aryl Derivative | researchgate.netmdpi.com |

Coupling and Annulation Reactions for Pyrimidine Derivatives

Modern cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they have been widely applied to pyrimidine scaffolds. These reactions typically require a pyrimidine derivative functionalized with a halide or triflate, which can be prepared from the corresponding pyrimidinol.

The Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) coupling reactions are among the most utilized methods. researchgate.netnih.gov These palladium-catalyzed reactions enable the introduction of a vast range of aryl, heteroaryl, and alkyl groups onto the pyrimidine core. For example, 4-amino-6-chloropyrimidines can be coupled with aryl halides under electrochemical conditions to yield 4-amino-6-arylpyrimidines. nih.gov

Annulation reactions involve the construction of a new ring fused to the existing pyrimidine scaffold. These reactions can lead to complex polycyclic heterocyclic systems. For example, a [3+2] asymmetric annulation reaction of vinyl aziridines with pentafluorophenyl esters, catalyzed by a combination of isothiourea (ITU) and iridium, can produce chiral γ-lactam compounds. nih.gov While not demonstrated directly on the title compound, the principles of annulation can be applied to its derivatives to build novel fused systems.

Ring-Opening and Rearrangement Processes of Pyrimidine Derivatives

The pyrimidine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can be synthetically useful for accessing different heterocyclic scaffolds.

Dimroth Rearrangement: One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. nih.gov This process typically involves an N-alkylated iminopyrimidine and is characterized by the cleavage of a C-N bond within the ring, followed by rotation and recyclization to form an isomeric structure. rsc.org The accepted mechanism involves protonation, ring opening to an intermediate, tautomerization, ring closure, and deprotonation. nih.gov The rate of rearrangement is often dependent on the pH of the reaction medium. nih.gov This rearrangement has been utilized in a "skeletal editing" strategy to convert pyrimidines into pyridines through a one-pot, two-step process involving activation with triflic anhydride (B1165640) (Tf2O), nucleophilic addition, and subsequent Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org

Ring-Opening Reactions: Ring cleavage can also occur through nucleophilic attack, often by hydroxide (B78521) ions. umich.edu The introduction of electron-withdrawing groups can reduce the stability of the pyrimidine ring, making it more susceptible to cleavage. rsc.org For example, 5-nitropyrimidine (B80762) is readily decomposed by alkali. rsc.org The hydrolysis of dihydrouridine, a modified pyrimidine found in tRNA, is an example of a naturally occurring ring-opening reaction that is accelerated by heat and basic pH. umich.edu In some cases, ring-opening can be a key step in the synthesis of other heterocycles, as seen in the transformation of purines into imidazole (B134444) derivatives. researchgate.net

Tautomerism and Isomerism in Pyrimidinols

Hydroxypyrimidines, including this compound, exhibit keto-enol tautomerism. The "ol" (enol) form is in equilibrium with its corresponding "one" (keto) tautomers. For 4-hydroxypyrimidines, this equilibrium involves the pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms. researchgate.net

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of other substituents on the ring. researchgate.net In the gas phase, the pyrimidin-4-one tautomer is generally more stable than the 4-hydroxypyrimidine (B43898) form. researchgate.net The presence of additional hydroxyl or thiol groups on the ring tends to stabilize the dioxo or oxo-thione forms, respectively. nih.govacs.orgsigmaaldrich.com The substitution of a hydrogen at the C2 position with an S-CH3 group, however, does not significantly alter the tautomeric equilibrium. nih.govacs.org This is a critical consideration in designing reactions, as the reactivity of the keto and enol forms can differ significantly. For example, alkylation reactions can potentially occur at the nitrogen or oxygen atoms depending on the predominant tautomer and the reaction conditions.

Computational and experimental studies on the related 2-hydroxypyridine/2-pyridone system show that while the enol form is favored in the gas phase, the pyridone form is predominant in polar solvents and the solid state. nih.gov A similar trend can be expected for 4-hydroxypyrimidines.

Table 3: Common Tautomeric Forms of 4-Hydroxypyrimidine

| Tautomer Name | Structural Feature | Predominance |

|---|---|---|

| 4-Hydroxypyrimidine | Enol (-OH) form | Generally less stable |

| Pyrimidin-4(1H)-one | Keto (=O) form | Often favored in solid state and polar solvents |

| Pyrimidin-4(3H)-one | Keto (=O) form | Often favored in solid state and polar solvents |

Biological Activities and Proposed Mechanisms of Action of 6 Amino 2 Trifluoromethyl Pyrimidin 4 Ol Derivatives

Antifungal Activities

Derivatives of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol have demonstrated notable antifungal properties against a variety of plant pathogenic fungi. In one study, novel trifluoromethyl pyrimidine (B1678525) derivatives featuring an amide moiety were synthesized and evaluated. nih.gov Several of these compounds exhibited significant in vitro activity. For instance, compounds designated as 5b , 5j , and 5l showed high inhibition rates against Botrytis cinerea, with 5l achieving 100% inhibition, surpassing the efficacy of the commercial fungicide tebuconazole. nih.gov Similarly, compound 5v was as effective as tebuconazole against Sclerotinia sclerotiorum. nih.gov Another study highlighted that 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives also displayed considerable antifungal activity against several strains of Botrytis cinerea and other plant pathogens. frontiersin.org

Research into pyrimidin-4-amine derivatives has also yielded compounds with broad-spectrum fungicidal activity. nih.gov Furthermore, a series of 6-(2-benzofuran)amiloride and HMA analogs, which are structurally related, showed broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov

Table 1: In Vitro Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Species | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 5b | Botrytis cinerea | 96.76 | nih.gov |

| 5j | Botrytis cinerea | 96.84 | nih.gov |

| 5l | Botrytis cinerea | 100 | nih.gov |

| 5v | Sclerotinia sclerotiorum | 82.73 | nih.gov |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | nih.gov |

| Tebuconazole (Control) | Sclerotinia sclerotiorum | 83.34 | nih.gov |

Insecticidal Activities

The insecticidal potential of this compound derivatives has been explored, with several compounds showing promising results. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and found to possess excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. nih.gov Two compounds in particular, U7 and U8 , demonstrated broad-spectrum insecticidal activity. nih.gov

Another study focused on synthesizing pyrimidine derivatives with a urea (B33335) pharmacophore to test their activity against Aedes aegypti, the yellow fever mosquito. Many of these compounds exhibited insecticidal effects against both adult and larval stages of the mosquito, with compound 4d showing 70% mortality at a concentration of 2 µg/mL. nih.gov Additionally, research on pyriproxyfen derivatives with an oxime ester group revealed that some compounds had higher insecticidal activities against Myzus persicae than the reference compound, pyriproxyfen. mdpi.com

Table 2: Insecticidal Activity of Selected Pyrimidine Derivatives

| Compound | Target Insect | Activity | Reference |

|---|---|---|---|

| U7 | Mythimna separata | LC50: 3.57 ± 0.42 mg/L | nih.gov |

| U8 | Mythimna separata | LC50: 4.22 ± 0.47 mg/L | nih.gov |

| 4d | Aedes aegypti | 70% mortality at 2 µg/mL | nih.gov |

| 5j | Myzus persicae | 87.5% activity at 600 µg/mL | mdpi.com |

Anticancer Activities

Derivatives of this compound have emerged as a class of compounds with significant potential in oncology. The introduction of a trifluoromethyl group into the molecular structure is often associated with improved anticancer properties. nih.gov

A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that several of these compounds exhibited antiproliferative activity against various human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer). nih.gov One compound, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione), was identified as the most active among the newly synthesized compounds. nih.gov

Another area of research has focused on aminodimethylpyrimidinol derivatives. Compound 6O from this series demonstrated strong anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line. nih.govresearchgate.net Furthermore, amonafide derivatives, which are structurally related to pyrimidines, have been synthesized to retain anticancer properties while potentially reducing toxicity. nih.gov

Enzyme Inhibition Potentials

A key mechanism through which these derivatives exert their anticancer effects is through the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For instance, a novel series of aminodimethylpyrimidinol derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov Compound 6O from this series was found to be a selective FGFR4 kinase inhibitor, showing at least 8 times higher selectivity for FGFR4 over FGFR1-3 compared to the control compound BLU9931. nih.govresearchgate.net

In other research, amonafide, a DNA intercalator, and its derivatives have been identified as topoisomerase II inhibitors. nih.gov Additionally, the structurally related 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, known as PQR309, is a potent pan-class I PI3K/mTOR inhibitor, highlighting the potential for pyrimidine derivatives to target critical signaling pathways in cancer. acs.org

Interference with Nucleic Acid Metabolism Pathways

Some derivatives of this compound are believed to exert their anticancer effects by interfering with nucleic acid metabolism. Amonafide, for example, functions as a DNA intercalator, a process that can disrupt DNA replication and transcription, leading to cancer cell death. nih.gov The development of 6-amino amonafide derivatives, known as numonafides, was undertaken to retain these anticancer properties. nih.govresearchgate.net These compounds were found to have DNA intercalation and topoisomerase II inhibition activities similar to amonafide. nih.gov

Antiviral Activities

The pyrimidine scaffold is recognized for its broad-spectrum biological activities, which include antiviral properties. nih.gov Research into trifluoromethylthiolane derivatives has shown that 2-hydroxy-2-trifluoromethylthiolane can significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1). mdpi.com The presence of the trifluoromethyl group is thought to contribute to the formation of hydrogen bonds that can block viral DNA polymerases. mdpi.com

Furthermore, studies on 6-amino-quinolones, which share a similar amino-heterocyclic structure, have shown that these molecules can interfere with viral nucleic acid structures. nih.gov Additionally, various phosphonylmethoxyalkyl derivatives of pyrimidines have been evaluated for their antiviral properties, with compounds like (S)-HPMPC proving to be effective inhibitors of cytomegalovirus (CMV). nih.gov

Antibacterial Activities

Derivatives of this compound have also been investigated for their antibacterial potential. A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives found that several of these compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These compounds were also shown to prevent the formation of and eradicate existing biofilms. nih.gov

In another study, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine exhibited antibacterial activity against gram-positive bacteria. nih.gov The mechanism of action for oxazolidinones involves the inhibition of protein synthesis at an early stage. nih.gov Additionally, a series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives showed good growth inhibitory potency against several Gram-positive strains, including methicillin-resistant Staphylococcus epidermidis (MRSE). mdpi.com

Anti-inflammatory Properties

Derivatives of pyrimidine, the core structure of this compound, are recognized for a wide spectrum of biological activities, including significant anti-inflammatory effects. wjarr.comfrontiersin.orgnih.gov Research into pyrimidine analogs has revealed that their anti-inflammatory action often stems from the inhibition of key inflammatory mediators. nih.gov These mediators include prostaglandin E2, tumor necrosis factor-α (TNF-α), and various interleukins. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is crucial in the inflammatory pathway. nih.govresearchgate.net

Several studies have synthesized and evaluated novel pyrimidine derivatives for their anti-inflammatory potential. For instance, a series of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, which was correlated with their ability to inhibit COX-2. nih.gov Similarly, certain 2,4,6-trisubstituted pyrimidines have shown noteworthy potential as anti-inflammatory agents. researchgate.net Some pyrimidine derivatives have been successfully developed into clinically approved anti-inflammatory drugs, underscoring the therapeutic potential of this chemical scaffold. nih.gov The anti-inflammatory and antioxidant properties of specific pyrimidine derivatives have been linked to their high selectivity for COX-2 over COX-1, which may lead to a better safety profile. nih.gov

Other Reported Biological Effects (e.g., Plant Growth Stimulation)

Beyond anti-inflammatory action, derivatives of this compound are associated with a range of other biological activities. In the agricultural sector, pyrimidine derivatives are utilized for their role in plant growth regulation. frontiersin.orgnih.gov Certain novel trifluoromethyl pyridine piperazine derivatives have been investigated as potential plant activators, capable of inducing systemic acquired resistance (SAR) against plant viruses. frontiersin.orgnih.gov These compounds were found to trigger the phenylpropanoid biosynthetic pathway and induce the activity of defense enzymes like superoxide dismutase (SOD) and polyphenol oxidase (PPO). frontiersin.orgnih.gov

In addition to their role in agriculture, these compounds exhibit a broad spectrum of bioactivities, including antifungal, antiviral, insecticidal, and anticancer properties. frontiersin.orgnih.gov For example, specific trifluoromethyl pyrimidine derivatives bearing an amide moiety have shown excellent in vitro antifungal activity against various plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov

| Compound | Target Fungi | Inhibition Rate (%) at 50 µg/ml | Reference Compound | Reference Inhibition Rate (%) |

|---|---|---|---|---|

| 5b | B. cinerea | 96.76 | Tebuconazole | 96.45 |

| 5j | B. cinerea | 96.84 | Tebuconazole | 96.45 |

| 5l | B. cinerea | 100 | Tebuconazole | 96.45 |

| 5v | S. sclerotiorum | 82.73 | Tebuconazole | 83.34 |

Influence of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group is a critical substituent in medicinal and agricultural chemistry, profoundly influencing the biological activity of parent molecules. mdpi.comnih.gov Its incorporation into a scaffold like this compound can significantly enhance potency, selectivity, and metabolic stability. nih.gov The unique properties of the -CF3 group, such as its high electronegativity, steric demand, and lipophilicity, are key to these enhancements. mdpi.comnih.gov

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong inductive effect significantly alters the electronic properties of the pyrimidine ring, which can enhance interactions with biological targets. mdpi.comnih.gov The high electronegativity of the fluorine atoms can improve electrostatic and hydrogen bonding interactions between the drug molecule and its target receptor or enzyme. mdpi.comnih.govresearchgate.net Furthermore, the -CF3 group can increase binding affinity through favorable hydrophobic interactions within the target's binding pocket. mdpi.comnih.gov These electronic modifications can lead to greater binding energy and improved specificity, which are crucial for transforming a compound into a viable drug candidate. researchgate.netacs.org

Role of Amino and Hydroxyl Substituents in Modulating Bioactivity

The amino (-NH2) and hydroxyl (-OH) groups on the pyrimidine ring are crucial functional groups that play a significant role in modulating the biological activity of the compound. nih.govyoutube.com These groups can act as hydrogen bond donors and acceptors, forming specific interactions with biological targets like proteins and enzymes. The position and nature of substituents on the pyrimidine nucleus are known to greatly influence the resulting biological activities. nih.gov

In structure-activity relationship (SAR) studies of various aminopyrimidine derivatives, the amino group is often found to be a key pharmacophoric feature, essential for binding to the target. nih.govresearchgate.net For instance, in a series of aminopyrimidine-based IKK-2 inhibitors, the amino group was integral to the core structure for maintaining high inhibitory activity. researchgate.net Similarly, the hydroxyl group, by participating in hydrogen bonding, can anchor the molecule within the active site of a target protein, thereby enhancing its inhibitory potency. youtube.com The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating potential of the amino and hydroxyl groups creates a unique electronic environment that can be fine-tuned to optimize bioactivity.

General Interactions with Biological Targets

Trifluoromethyl Group: As discussed, the -CF3 group primarily contributes to hydrophobic interactions and can enhance electrostatic interactions due to its strong electron-withdrawing nature. mdpi.comnih.govresearchgate.net This often leads to increased binding affinity and metabolic stability. nih.govwechemglobal.com

Amino and Hydroxyl Groups: These polar substituents are key sites for forming specific hydrogen bonds with amino acid residues in the target's active site. nih.govncert.nic.in The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor, allowing for versatile and strong binding.

Pyrimidine Ring: The nitrogen atoms within the heterocyclic pyrimidine ring can also act as hydrogen bond acceptors, further stabilizing the ligand-target complex.

Structure-activity relationship (SAR) studies on related pyrimidine derivatives have consistently shown that modifications to these key functional groups can drastically alter biological activity, highlighting their importance in target recognition and binding. nih.govnih.govresearchgate.net The strategic placement of these substituents on the pyrimidine scaffold allows for the optimization of interactions with specific biological targets, leading to potent and selective biological effects. researchgate.net

Structure Activity Relationship Sar and Pharmacophore Studies of 6 Amino 2 Trifluoromethyl Pyrimidin 4 Ol Derivatives

Impact of Substituent Modifications on Bioactivity Profiles

The biological activity of derivatives based on the pyrimidine (B1678525) scaffold is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies reveal that even minor chemical alterations can lead to significant changes in efficacy and target selectivity.

Research into related aminopyrimidine structures has shown that modifications at different positions on the pyrimidine ring are critical. For instance, in a study on 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives designed as potential inhibitors of Werner (WRN) helicase, a scaffold-hopping strategy was employed to synthesize and evaluate 24 novel compounds. nih.gov The antiproliferative activity of these compounds was assessed against several cancer cell lines, revealing that the nature of the substituent on the amino group significantly modulates activity. nih.gov

General SAR principles for heterocyclic compounds like pyrimidines often point to the importance of:

Steric Effects: The size and shape of substituents play a crucial role. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding site of a target protein. Conversely, smaller substituents might lead to better activity. nih.gov In some cases, increasing the number of carbon rings can lead to lower IC50 values, suggesting that extended structures may form additional favorable interactions. nih.gov

Linker Groups: The introduction of hydrophilic linker groups, such as amino groups, can be important for fine-tuning biological activity and improving properties like solubility. mdpi.com

In the context of 2-amino-4-(trifluoromethyl)pyrimidine derivatives, specific findings from an investigation into their anticancer activity highlight these principles. nih.gov The study demonstrated that certain derivatives could induce apoptosis and cause cell cycle arrest in cancer cells, with compound 11g from the series identified as a promising WRN-dependent anticancer agent. nih.gov The IC50 value for this compound against WRN helicase was determined to be 6.61 µM. nih.gov

Below is a table summarizing the antiproliferative activity of selected 2-amino-4-(trifluoromethyl)pyrimidine derivatives against the HCT116 cancer cell line, illustrating the impact of substituent modification.

| Compound | Substituent (R) | IC₅₀ (µM) against HCT116 |

| 11g | (Structure-specific substituent) | 6.61 |

| 11h | (Structure-specific substituent) | (Data not specified) |

| Control | N/A | (Reference value) |

Data derived from a study on Werner helicase inhibitors, where 11g and 11h were noted for inducing early apoptosis. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov This approach is instrumental in modern drug design for predicting the activity of novel molecules, thereby saving time and resources. nih.govchemmethod.com

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Describe the atomic connectivity and branching of a molecule.

Electronic descriptors: Pertain to the electron distribution, such as dipole moment and partial charges.

Steric descriptors: Relate to the three-dimensional size and shape of the molecule, like molecular volume and surface area. nih.gov

Hydrophobic descriptors: Quantify the lipophilicity of the molecule, often represented by logP. mdpi.com

These descriptors are then used as independent variables in statistical regression methods, like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, to build a model that predicts the biological activity (the dependent variable). chemmethod.comnih.gov

For pyrimidine derivatives, QSAR studies have been successfully applied to understand their anticancer properties. For example, a QSAR study was performed on a series of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. ijpbs.net The resulting models helped identify the key structural features that govern their biological activity. ijpbs.net While a specific QSAR study focused solely on 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol was not found, the principles are directly applicable. A hypothetical QSAR analysis on its derivatives would aim to create a predictive model correlating descriptors with a measured biological endpoint, such as IC50 values against a specific enzyme or cell line. The quality of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. chemmethod.com

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For derivatives of this compound, a pharmacophore model would be developed based on the structures of known active compounds. This model serves as a 3D query to screen large chemical databases for novel scaffolds that match the required features, potentially leading to the discovery of new active compounds.

The design of novel pyrimidine derivatives often starts with identifying the key pharmacophoric requirements of their biological target. rsc.org For instance, in designing dual inhibitors for enzymes like EGFR and VEGFR-2, researchers focus on incorporating features common to known inhibitors of both targets. rsc.org The pyrimidine core itself often acts as a central scaffold, with the amino group and the hydroxyl group of this compound likely serving as crucial hydrogen bond donors and/or acceptors. The trifluoromethyl group provides a strong hydrophobic and electron-withdrawing feature, which can be critical for binding affinity and metabolic stability. researchgate.net

Molecular docking studies, which predict the binding orientation of a molecule within the active site of a target protein, are often used in conjunction with pharmacophore modeling. nih.gov This helps to refine the understanding of key interactions. For example, docking studies of pyrimidine derivatives in enzyme active sites can reveal essential hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

Rational Design of Derivatives for Targeted Biological Applications

Rational drug design involves the deliberate creation of new molecules with a specific biological purpose, based on a thorough understanding of the target's structure and function. This approach contrasts with traditional methods that rely on screening large numbers of compounds. For pyrimidine-based compounds, rational design has led to the development of potent and selective inhibitors for various therapeutic targets.

A key strategy is target-based design, which utilizes the 3D structure of the target protein (e.g., from X-ray crystallography) to design complementary ligands. nih.gov An example of this is the design of substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors. nih.gov By observing differences in the amino acid residues within the active sites of human DHFR and the target pathogen's DHFR, researchers can design derivatives that selectively bind to the latter, thereby minimizing effects on the human host. nih.gov Substitutions are strategically placed to exploit these differences, such as targeting a flexible methionine residue in the pathogen's enzyme versus a more rigid phenylalanine in the human enzyme. nih.gov

Another approach is "scaffold hopping," where the core structure of a known inhibitor is replaced with a different, often isosteric, scaffold while retaining the key pharmacophoric features. This was the strategy used to design the previously mentioned 2-amino-4-(trifluoromethyl)pyrimidine derivatives as Werner helicase inhibitors, starting from a different known inhibitor scaffold. nih.gov

The trifluoromethyl group is often incorporated in rational design to enhance pharmacological properties. It is a highly lipophilic group that can improve a molecule's membrane permeability, bioavailability, and metabolic stability. researchgate.net By combining the 6-amino-pyrimidin-4-ol scaffold with a trifluoromethyl group and other rationally chosen substituents, medicinal chemists aim to create derivatives with optimized activity for specific applications, such as anticancer or antimicrobial agents. nih.govnih.gov

Computational and Theoretical Investigations of 6 Amino 2 Trifluoromethyl Pyrimidin 4 Ol Systems

Molecular Docking and Ligand-Target Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol, might interact with a biological target, typically a protein or enzyme.

Studies on similar aminopyrimidine derivatives have demonstrated their potential as inhibitors for various kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. nih.govresearchgate.net In these docking simulations, the pyrimidine (B1678525) core acts as a scaffold that can form key hydrogen bonds within the ATP-binding pocket of the kinase. For this compound, it is hypothesized that the amino group and the pyrimidinol ring can act as hydrogen bond donors and acceptors, interacting with conserved residues like methionine in the hinge region of a kinase. mdpi.com The trifluoromethyl group often contributes to binding by entering a hydrophobic pocket, enhancing binding affinity and selectivity. mdpi.com

Table 1: Predicted Interactions of Pyrimidine Scaffolds in Kinase Binding Sites

| Interacting Group of Ligand | Potential Interacting Residue (Target) | Type of Interaction |

|---|---|---|

| Pyrimidine Ring Nitrogen | Hinge Region Amino Acids (e.g., Met) | Hydrogen Bond |

| Amino Group (-NH2) | Hinge Region Carbonyl Oxygen | Hydrogen Bond |

| Hydroxyl Group (-OH) | Catalytic Loop Residues | Hydrogen Bond |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govjocpr.com For this compound, DFT calculations can elucidate its structure, stability, and reactivity. nih.govmodern-journals.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich sites, susceptible to electrophilic attack, while the regions around the hydrogen atoms and the trifluoromethyl group would be more electron-poor.

Table 2: Representative Quantum Chemical Parameters Calculated via DFT

| Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| EHOMO | Electron-donating ability | Moderate to high, influenced by amino and hydroxyl groups |

| ELUMO | Electron-accepting ability | Low to moderate, influenced by the trifluoromethyl group |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, stability | Moderate, indicating a balance of stability and reactivity |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation. The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment of the fluorine atoms. uni-muenchen.de Quantum mechanical calculations, often employing DFT, can predict these shifts with a high degree of accuracy. nih.govnih.gov

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensor for the fluorine nuclei. chemrxiv.org By comparing the calculated shielding of the target molecule to that of a reference compound (like CFCl₃), the chemical shift can be predicted. These predictions are crucial for assigning signals in experimental spectra, especially for complex molecules with multiple fluorine atoms. nih.gov For the trifluoromethyl group in this compound, the predicted ¹⁹F NMR chemical shift would be a single peak, with its precise position influenced by the electronic effects of the aminopyrimidinol ring.

Conformational Analysis and Molecular Stability

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For this compound, a key aspect would be the rotational barrier of the C-CF₃ bond.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating the trifluoromethyl group. This allows for the identification of the lowest energy (most stable) conformer. nih.gov The stability of different tautomers (isomers that differ in the position of a proton), such as the keto-enol tautomerism of the pyrimidin-4-ol ring, can also be assessed by comparing their calculated total energies. jocpr.com Studies on similar pyrimidine systems have shown that the keto-amino form is generally more stable than the enol-imino form, particularly in polar solvents. jocpr.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be a viable drug, it must have a suitable ADME profile. In silico tools are widely used in the early stages of drug discovery to predict these properties, reducing the time and cost associated with experimental assays. researchgate.netresearchgate.net

These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features (descriptors) with its pharmacokinetic behavior. researchgate.net Key predicted properties for this compound would include:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration are crucial.

Metabolism: In silico models can predict the likelihood of metabolism by cytochrome P450 enzymes and identify potential sites of metabolism on the molecule.

Excretion: Properties related to clearance, such as renal organic cation transporter interactions, can be estimated.

Drug-likeness: The compound is evaluated against criteria like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug. mdpi.com

Table 3: In Silico ADME Predictions for Drug-Likeness (Based on Lipinski's Rule of Five)

| Property | Rule | Predicted Value for C₅H₄F₃N₃O (MW: 179.1) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 179.1 g/mol | Yes |

| Log P (Lipophilicity) | ≤ 5 | Typically < 2 for similar structures | Yes |

| Hydrogen Bond Donors | ≤ 5 | 3 (one -OH, one -NH₂) | Yes |

Broader Research Context and Future Perspectives

Role in Modern Drug Discovery and Development

The pyrimidine (B1678525) nucleus is a cornerstone in the development of modern pharmaceuticals, largely due to its presence in the nucleobases of DNA and RNA, which allows for interactions with a multitude of biological targets. nih.govekb.egbenthamscience.comjuniperpublishers.com The incorporation of a trifluoromethyl (-CF3) group, as seen in 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol, is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. mdpi.comresearchgate.net The -CF3 group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins. mdpi.comresearchgate.netmdpi.com

Derivatives of the pyrimidine scaffold are integral to a wide array of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govmdpi.comnih.gov In cancer therapy, for instance, pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR). ekb.egnih.gov The structural features of this compound make it a valuable starting point or intermediate for synthesizing libraries of compounds to be screened against such targets. The amino and hydroxyl groups offer reactive sites for further chemical modification, allowing chemists to fine-tune the molecule's properties to achieve desired potency and selectivity. nih.gov The development of pyrimidine-based drugs is a rapidly advancing field, with ongoing research focused on overcoming drug resistance and improving the pharmacokinetic profiles of new chemical entities. nih.govekb.egmdpi.com

Table 1: Examples of Pyrimidine Derivatives in Drug Development

| Compound Class | Therapeutic Target | Disease Area |

|---|---|---|

| 2-Aminopyrimidine Derivatives | EGFRC797S | Non-Small Cell Lung Cancer |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase | Cancer |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Folate Receptors | Cancer |

Applications in Agrochemicals (Pesticides, Herbicides, Fungicides)

The trifluoromethyl-substituted pyrimidine framework is also highly significant in the agrochemical industry. acs.org Many commercial pesticides, herbicides, and fungicides incorporate this structural motif. The trifluoromethyl group contributes to the molecule's ability to interfere with essential biological processes in pests, weeds, and fungi. acs.org

Research into trifluoromethyl pyrimidine derivatives has led to the development of compounds with potent bioactivities. For example, novel derivatives bearing an amide moiety have shown promising antifungal activities against a range of plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. nih.govfrontiersin.org The mechanism of action for such compounds can vary, but they often target crucial enzymes or pathways in the pathogen. For instance, some pyrimidine derivatives act as succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain. acs.org The structural core of this compound serves as a key building block for creating new agrochemicals with potentially improved efficacy and environmental profiles. There is a continuous effort to discover new modes of action to combat the development of resistance in target organisms. nih.gov

Table 2: Bioactivity of Trifluoromethyl Pyrimidine Derivatives in Agrochemicals

| Compound Type | Target Organism | Bioactivity |

|---|---|---|

| Pyrimidine derivatives with amide moiety | Botryosphaeria dothidea, Botrytis cinerea | Antifungal |

| Trifluoromethylpyridine derivatives | Various Fungi | Antifungal |

Potential as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The pyrimidine scaffold, due to its ability to interact with a wide range of biological targets, is an excellent foundation for the design of such probes. nih.gov this compound, with its defined structure and reactive handles, can be modified to create selective inhibitors or affinity ligands for specific proteins.

By attaching fluorescent tags or affinity labels, derivatives of this compound could be used to visualize the localization of a target protein within a cell, or to isolate and identify binding partners. For example, a probe based on this scaffold could be designed to target a specific kinase involved in a signaling pathway. By observing the downstream effects of inhibiting that kinase, researchers can gain a deeper understanding of its role in cellular processes. oled-intermediates.com This knowledge is crucial for validating new drug targets and understanding the mechanisms of disease.

Emerging Synthetic Methodologies for Pyrimidine Scaffolds

The broad utility of pyrimidine derivatives has driven significant innovation in synthetic organic chemistry. Researchers are constantly developing more efficient, versatile, and sustainable methods for constructing and functionalizing the pyrimidine ring. tandfonline.com Traditional methods often involve the condensation of amidines with β-dicarbonyl compounds. However, modern approaches focus on techniques like multi-component reactions, which allow for the assembly of complex molecules in a single step from readily available starting materials. nih.gov

Microwave-assisted synthesis and the use of novel catalysts are also becoming more common, often leading to higher yields, shorter reaction times, and milder reaction conditions. acs.org For a compound like this compound, emerging methodologies might focus on the regioselective introduction of the trifluoromethyl group or the development of novel cyclization strategies. These synthetic advancements are critical for generating the chemical diversity needed for high-throughput screening in drug discovery and agrochemical research. nih.govacs.org

Design of Next-Generation Pyrimidine-Based Therapeutics

The future of pyrimidine-based therapeutics lies in the rational design of molecules with high potency, specificity, and improved safety profiles. mdpi.commdpi.comtandfonline.com A key challenge in modern drug development is overcoming resistance, particularly in cancer and infectious diseases. ekb.egekb.eg The design of next-generation pyrimidine inhibitors often involves targeting mutant forms of enzymes that are resistant to existing drugs. nih.gov

For example, in non-small cell lung cancer, third-generation EGFR inhibitors have been developed to target specific resistance mutations. ekb.eg Researchers are now designing fourth-generation inhibitors to overcome subsequent mutations like EGFR C797S. nih.gov The structural framework of this compound is relevant to this effort, as it can be elaborated into novel structures designed to fit into the altered binding sites of these mutant proteins. Molecular hybridization, which combines the pyrimidine core with other pharmacologically active scaffolds, is another promising strategy for creating multi-target drugs or agents with novel mechanisms of action. nih.govmdpi.com

Integration of Computational and Experimental Approaches in Pyrimidine Research

Modern research on pyrimidine derivatives heavily relies on the synergy between computational and experimental methods. researchgate.net Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, are invaluable tools for understanding how these molecules interact with their biological targets and for predicting the activity of new designs. nih.govnih.govresearchgate.netrsc.org

QSAR models can identify the key physicochemical properties of pyrimidine derivatives that correlate with their biological activity, guiding the synthesis of more potent compounds. nih.govscielo.br Molecular docking allows researchers to visualize the binding mode of a molecule within the active site of a protein, providing insights into the specific interactions that are crucial for affinity and selectivity. rsc.orgmdpi.com These in silico predictions are then validated through experimental synthesis and biological testing. This iterative cycle of design, simulation, synthesis, and testing accelerates the discovery process, saving time and resources in the development of new pyrimidine-based drugs and agrochemicals. mdpi.comacs.orgnih.gov

Table 3: Computational Techniques in Pyrimidine Research

| Technique | Application | Purpose |

|---|---|---|

| QSAR | Predicting biological activity | Identify key structural features for potency |

| Molecular Docking | Simulating ligand-protein binding | Understand binding modes and predict affinity |

| Molecular Dynamics | Simulating molecular motion over time | Assess the stability of ligand-protein complexes |

Q & A

Q. What spectroscopic and analytical methods are recommended for confirming the structure of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol?

To confirm the structure, use:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to identify proton environments, carbon backbone, and trifluoromethyl group resonance. Cross-reference chemical shifts with NIST data for pyrimidine derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (179.102 g/mol) via high-resolution MS, ensuring alignment with the formula .

- Infrared (IR) Spectroscopy : Detect characteristic peaks for amino (-NH), hydroxyl (-OH), and C-F stretches (1050–1250 cm) .

Q. How should solubility challenges be addressed for this compound in aqueous or organic systems?

Q. What storage conditions ensure long-term stability of this compound?

- Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group and oxidation of the amino moiety .

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and regioselectivity?

- Catalytic Systems : Replace traditional acid/base catalysts with palladium-mediated cross-coupling to enhance regioselectivity during pyrimidine ring functionalization (e.g., Suzuki-Miyaura reactions) .

- Temperature Control : Conduct reactions at 60–80°C in THF or dioxane to minimize side-product formation from trifluoromethyl group decomposition .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity (>97%) product .

Q. How can computational methods predict the reactivity of the trifluoromethyl group in substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The trifluoromethyl group exhibits electron-withdrawing effects, directing substitutions to the C5 position of the pyrimidine ring .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction conditions for nucleophilic attacks (e.g., amination or halogenation) .

Q. How to resolve contradictions in reported biological activity data for derivatives?

- Dose-Response Validation : Replicate assays (e.g., antimicrobial or enzyme inhibition) under standardized conditions (e.g., CLSI guidelines) to control for variability in cell lines or assay protocols .

- Metabolite Profiling : Use LC-MS to identify active metabolites, as discrepancies may arise from differential metabolic activation in vitro vs. in vivo .

Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine ring?

- Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks during electrophilic substitutions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 100°C) to minimize decomposition of labile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.